molecular formula C10H8ClNO B1590407 5-Chloro-3-methyl-1H-indole-2-carbaldehyde CAS No. 40731-16-6

5-Chloro-3-methyl-1H-indole-2-carbaldehyde

Cat. No. B1590407
CAS RN: 40731-16-6
M. Wt: 193.63 g/mol
InChI Key: RXJKYRQUSPNHCJ-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-indole-2-carbaldehyde (5-CMC) is a small organic molecule used in many scientific experiments. It is an aldehyde, meaning it contains a carbonyl group and an alkyl group (containing a chlorine atom) attached to an aromatic indole ring. 5-CMC has been studied extensively in the scientific community and has found a variety of applications in research.

Scientific Research Applications

Heterocyclic Compound Synthesis

Vikrishchuk et al. (2019) explored the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with triazole-thiols to create new heterocyclic compounds, namely triazolo(thiadiazepino)indoles. These compounds were characterized using X-ray diffraction, indicating potential applications in materials science and medicinal chemistry (Vikrishchuk et al., 2019).

Antibacterial Activities

Carrasco et al. (2020) synthesized indole-3-carbaldehyde semicarbazone derivatives and evaluated their antibacterial activities. These compounds showed significant inhibitory activities against Gram-positive and Gram-negative bacteria, suggesting their potential as novel antibacterial agents (Carrasco et al., 2020).

Antimicrobial and Enzyme Activity

Attaby et al. (2007) reported on the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives and their evaluation as antimicrobial agents. The study also examined their activity on glutathione S-transferase (GST) enzyme levels, highlighting their potential therapeutic applications (Attaby et al., 2007).

Green Chemistry Applications

Madan (2020) investigated the use of indole-3-carbaldehyde in green chemistry. The study focused on the synthesis of knoevenagel condensed products using a solvent-free grindstone method, emphasizing environmentally friendly and economically feasible approaches (Madan, 2020).

Schiff Base Derivatives

Sayed et al. (2017) synthesized Schiff base derivatives from 3-chloro-1H-Indole-2-Carbaldehyde, exploring their potential in the development of new pharmaceutical compounds. The study highlighted the versatility of these derivatives in chemical synthesis (Sayed et al., 2017).

properties

IUPAC Name

5-chloro-3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJKYRQUSPNHCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30511654
Record name 5-Chloro-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1H-indole-2-carbaldehyde

CAS RN

40731-16-6
Record name 5-Chloro-3-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30511654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Srinivasulu, I Shehadeh, MA Khanfar… - The Journal of …, 2018 - ACS Publications
… K 2 CO 3 (2.2 mmol) at 0 C was added to a solution of 5-chloro-3-methyl-1H-indole-2-carbaldehyde (2 mmol) in DMF (14 mL). After 30 min, a solution of methyl trans-4-bromo-2-…
Number of citations: 22 pubs.acs.org
M Gazvoda, M Krivec, Z Časar… - The Journal of Organic …, 2018 - ACS Publications
… Surprisingly, subjecting ester 3 to LiAlH 4 reduction and subsequent MnO 2 oxidation resulted in 5-chloro-3-methyl-1H-indole-2-carbaldehyde (4), where the desired ester reduction …
Number of citations: 9 pubs.acs.org

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